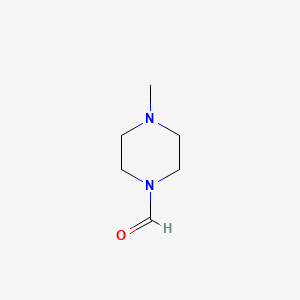

1-Formyl-4-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylpiperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-7-2-4-8(6-9)5-3-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTMGOLZSBTZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390866 | |

| Record name | 1-FORMYL-4-METHYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-55-0 | |

| Record name | 1-Formyl-4-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007556550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-FORMYL-4-METHYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-FORMYL-4-METHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVR49AN988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Formyl-4-methylpiperazine: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-4-methylpiperazine, a derivative of piperazine, is a chemical compound with potential applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 4-methylpiperazine-1-carbaldehyde, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below, providing a concise reference for laboratory use.

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 7556-55-0 |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.113 ± 0.06 g/cm³ (Predicted)[1] |

| Boiling Point | 264-266 °C |

| Flash Point | >110°C[1] |

| Refractive Index | 1.4910[1] |

| pKa | 6.74 ± 0.10 (Predicted)[1] |

| Storage Temperature | 2-8°C, protect from light, stored under nitrogen[1] |

Synthesis and Purification

The synthesis of this compound can be achieved through the N-formylation of 1-methylpiperazine. Several methods have been reported for the formylation of amines, and a practical approach involves the use of formic acid.

Experimental Protocol: N-Formylation of 1-Methylpiperazine

This protocol is based on established methods for the N-formylation of amines using formic acid and azeotropic removal of water.

Materials:

-

1-Methylpiperazine

-

Formic acid (85% aqueous solution)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 1-methylpiperazine (1 equivalent).

-

Add toluene to the flask to create a suitable reaction volume.

-

With stirring, add formic acid (1.0-1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 4-9 hours), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation if necessary.

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy will show characteristic absorption bands for the functional groups present, notably the carbonyl group of the formyl moiety.

Chromatographic Analysis

-

Gas Chromatography (GC): GC can be used to assess the purity of the compound. A suitable column and temperature program should be developed.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides another method for purity assessment and can be used for preparative purification if needed.

Potential Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented in publicly available literature, the piperazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Many piperazine derivatives exhibit a range of pharmacological effects, including anthelmintic, anticancer, and antipsychotic activities.

Potential Mechanism of Action: Induction of Apoptosis

Several piperazine-containing compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for many anticancer drugs. The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Given the prevalence of this activity among piperazine derivatives, it is a plausible area of investigation for this compound.

Caption: A potential apoptotic signaling pathway for bioactive piperazine derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated laboratory environment.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile chemical intermediate with potential for use in the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and an introduction to its potential biological activities. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this and related compounds.

References

Synthesis of 1-Formyl-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-formyl-4-methylpiperazine, a key intermediate in the development of various pharmacologically active compounds. This document outlines a primary and effective synthetic route, detailing the experimental protocol, reaction mechanism, and relevant quantitative data.

Introduction

This compound is a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry. The introduction of a formyl group at the 1-position and a methyl group at the 4-position creates a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The formyl group can act as a protecting group or be a precursor for further chemical transformations. This guide focuses on the direct N-formylation of 1-methylpiperazine, a common and efficient method for its preparation.

Synthetic Route: N-Formylation of 1-Methylpiperazine

The most direct and widely applicable method for the synthesis of this compound is the N-formylation of 1-methylpiperazine using formic acid. This reaction is a type of acylation where the nitrogen atom of the secondary amine in 1-methylpiperazine attacks the carbonyl carbon of formic acid, leading to the formation of the corresponding formamide after dehydration.

Reaction Scheme

An In-depth Technical Guide to 1-Formyl-4-methylpiperazine (CAS: 7556-55-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-4-methylpiperazine, with CAS number 7556-55-0, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and established synthesis protocols. The primary utility of this compound lies in its role as a key intermediate for the synthesis of a diverse array of pharmacologically active molecules. The piperazine moiety, which this compound readily introduces, is a well-recognized pharmacophore present in numerous approved drugs targeting a wide range of therapeutic areas, including but not limited to, oncology, infectious diseases, and central nervous system disorders. This document will delve into the synthetic applications of this compound, highlighting its versatility in the construction of complex molecular architectures with significant therapeutic potential.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 7556-55-0 | [1][2] |

| Molecular Formula | C₆H₁₂N₂O | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| IUPAC Name | 4-methylpiperazine-1-carbaldehyde | [1] |

| Synonyms | N-Formyl-N'-methylpiperazine, 1-Methyl-4-formylpiperazine, 4-Methyl-1-piperazinecarboxaldehyde | [1] |

| Boiling Point | 236-238 °C | [3] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | >110 °C | [3] |

| Refractive Index | 1.4910 | [3] |

| pKa | 6.74 ± 0.10 (Predicted) | [3] |

| Physical Form | Liquid | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following table summarizes key spectral data.

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | Data available on PubChem, typically showing signals for the methyl group, the piperazine ring protons, and the formyl proton. |

| ¹³C NMR | Data available on PubChem, indicating the presence of the carbonyl carbon, the methyl carbon, and the carbons of the piperazine ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the amide group are expected around 1650-1680 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 128.10. |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the formylation of N-methylpiperazine. This can be achieved using various formylating agents. A general experimental protocol is provided below, based on established chemical principles for the formylation of secondary amines.

Experimental Protocol: Formylation of N-methylpiperazine

Materials:

-

N-methylpiperazine

-

Formic acid or Ethyl formate (Formylating agent)

-

Toluene (or another suitable azeotropic solvent if using formic acid)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Dean-Stark apparatus (if using formic acid)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure using Formic Acid:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add N-methylpiperazine (1.0 eq) and toluene.

-

Slowly add formic acid (1.0-1.2 eq) to the stirred solution.

-

Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any excess formic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The crude product can be purified by vacuum distillation to yield the pure compound.

Procedure using Ethyl Formate:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylpiperazine (1.0 eq) in a suitable solvent or use it neat.

-

Add ethyl formate (1.0-1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture.

-

Remove the ethanol byproduct and any excess ethyl formate by distillation.

-

The remaining crude product can be purified by vacuum distillation.

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may vary and should be optimized for specific laboratory conditions.

The synthesis workflow can be visualized as follows:

Applications in Drug Development

This compound is not typically used for its own pharmacological activity. Instead, it serves as a crucial starting material or intermediate in the synthesis of more complex molecules with therapeutic properties. The formyl group can be readily converted to other functional groups, or the entire this compound moiety can be incorporated into a larger molecular scaffold. The piperazine ring itself is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and oral bioavailability.

Role as a Synthetic Intermediate

The primary application of this compound is as a precursor to N-methylpiperazine, which is a common building block in many pharmaceuticals. The formyl group can be removed under acidic or basic conditions to yield the free secondary amine of N-methylpiperazine, which can then be further functionalized.

A logical workflow for its use in drug discovery can be visualized as follows:

Examples of Pharmacologically Active Derivatives

The piperazine motif, often introduced using precursors like this compound, is found in a wide range of drugs. While direct synthesis pathways from this compound for all these drugs are not always the primary route, it serves as a key synthon for introducing the N-methylpiperazine moiety.

-

Antipsychotics: The piperazine ring is a common feature in many antipsychotic drugs, where it is believed to contribute to their binding to dopamine and serotonin receptors.

-

Antidepressants: Certain antidepressants incorporate the piperazine structure to modulate neurotransmitter reuptake.

-

Anxiolytics: Piperazine derivatives have been developed as anxiolytic agents.

-

Anti-inflammatory Agents: The piperazine scaffold has been explored for the development of novel anti-inflammatory drugs.

-

Anticancer Agents: Numerous kinase inhibitors and other anticancer agents feature a piperazine ring, which can enhance their solubility and pharmacokinetic profiles.

While no specific signaling pathways are directly modulated by this compound itself, the derivatives synthesized from it interact with a multitude of biological targets. For instance, piperazine-containing antipsychotics often target dopaminergic and serotonergic pathways.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly within the realm of drug discovery and development. Its primary importance lies in its ability to serve as a stable and convenient precursor to the N-methylpiperazine moiety, a privileged scaffold in medicinal chemistry. While the compound itself does not exhibit significant pharmacological activity, its application in the synthesis of a wide array of therapeutic agents underscores its significance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

Technical Guide: Physical Properties of 1-Formyl-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Formyl-4-methylpiperazine (CAS RN: 7556-55-0), a key intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.

Core Physical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.4910 | [3] |

| Flash Point | >110°C | [3] |

| pKa | 6.74 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [3][4] |

Experimental Protocols for Physical Property Determination

Detailed methodologies for determining key physical properties are outlined below. These are generalized protocols and may require optimization based on laboratory equipment and specific sample characteristics.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]

-

Apparatus: Thiele tube or other heating bath, thermometer, capillary tube (sealed at one end), small test tube.[5]

-

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the heating bath.[5]

-

Heat the bath gently.[5]

-

A stream of bubbles will emerge from the capillary tube as the temperature rises.

-

The boiling point is the temperature at which the continuous stream of bubbles ceases, and the liquid begins to enter the capillary tube upon cooling.[5]

-

Melting Point Determination (Capillary Method)

The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline solids, this occurs over a narrow range.[7]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes.[8]

-

Procedure:

-

Ensure the sample of this compound is dry and in powdered form.[8]

-

Pack a small amount of the sample into a capillary tube.

-

Place the capillary tube into the heating block of the melting point apparatus.[8]

-

Heat the sample rapidly to get an approximate melting range, then cool.

-

Perform a second, slower heating run (e.g., 1-2°C per minute) to accurately determine the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

-

Density Determination (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume.

-

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.[9][10]

-

Procedure (Graduated Cylinder Method):

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[11]

-

Apparatus: Test tubes, spatula, balance, thermometer, vortex mixer.

-

Procedure:

-

Add a measured volume of the solvent (e.g., water, ethanol) to a test tube and record the temperature.[11]

-

Add a small, pre-weighed amount of this compound to the solvent.[11]

-

Agitate the mixture (e.g., using a vortex mixer) until the solid is completely dissolved.[11]

-

Continue adding small, weighed portions of the solute until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).

-

The total mass of the dissolved solute in the known volume of the solvent at that temperature represents its solubility.

-

pKa Determination (Potentiometric Titration)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.[12]

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.[12]

-

Prepare a solution of this compound of known concentration.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[12]

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Apparatus: Refractometer (e.g., Abbe refractometer).

-

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium.

-

View the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered.

-

Read the refractive index from the scale.

-

Viscosity Determination (Ostwald Viscometer)

Viscosity is a measure of a fluid's resistance to flow.

-

Apparatus: Ostwald viscometer, stopwatch, constant temperature bath.[13]

-

Procedure:

-

Clean and dry the viscometer thoroughly.[13]

-

Introduce a known volume of this compound into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature bath to allow the sample to reach thermal equilibrium.[13]

-

Draw the liquid up through the capillary tube into the smaller bulb.

-

Measure the time it takes for the liquid to flow from the upper mark to the lower mark of the capillary tube.[13]

-

The kinematic viscosity can be calculated using the viscometer constant, and the dynamic viscosity can be determined by multiplying the kinematic viscosity by the density of the liquid.

-

Visualizations

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a chemical substance like this compound.

Caption: Workflow for Experimental Physical Property Determination.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C6H12N2O | CID 3269221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 7556-55-0 [m.chemicalbook.com]

- 4. This compound | 7556-55-0 [chemicalbook.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Solubility of 1-Formyl-4-methylpiperazine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Formyl-4-methylpiperazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines a qualitative assessment based on the compound's molecular structure with detailed, standardized experimental protocols for determining solubility. This information is crucial for the effective application of this compound in research, synthesis, and formulation development.

Physicochemical Properties of this compound

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 7556-55-0 | [1] |

| Molecular Formula | C₆H₁₂N₂O | [1][2] |

| Molecular Weight | 128.17 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 236-238 °C | [4] |

| Density (Predicted) | 1.113 ± 0.06 g/cm³ | [4] |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented in scientific literature or safety data sheets. However, a qualitative assessment of its solubility can be inferred from its chemical structure.

This compound is a polar molecule. The presence of a formyl group and two nitrogen atoms within the piperazine ring allows for potential hydrogen bonding with protic solvents. The methyl group adds some non-polar character. Based on the principle of "like dissolves like," it is anticipated to be soluble in polar solvents and less soluble in non-polar solvents.

Table 1: Qualitative Solubility Assessment of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | The formyl group and piperazine nitrogens can form hydrogen bonds with water. |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, its polarity and hydrogen bonding capacity suggest good solubility. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone should allow for good dissolution of the compound. |

| Dichloromethane | Polar Aprotic | Soluble | A common solvent for many organic compounds, likely to dissolve this compound. |

| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, expected to be a suitable solvent. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | May exhibit moderate solubility due to its intermediate polarity. |

| Toluene | Non-polar | Sparingly Soluble | As a non-polar aromatic solvent, it is unlikely to effectively solvate the polar functional groups. |

| Hexane | Non-polar | Insoluble | The significant polarity of the solute is expected to result in poor solubility in a non-polar alkane. |

Disclaimer: The solubility information in Table 1 is a qualitative prediction based on the chemical structure and has not been verified by experimental data. Researchers are strongly advised to determine the precise solubility for their specific applications and conditions using the experimental protocols outlined below.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid analyte, such as this compound, in various solvents. This method is based on the principle of creating a saturated solution and subsequently quantifying the solute concentration.

Objective: To determine the quantitative solubility of this compound in a selection of common solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)

Procedure:

-

Preparation of Saturated Solutions:

-

Add a known volume (e.g., 2 mL) of the selected solvent to several vials.

-

To each vial, add an excess amount of this compound. The presence of an undissolved phase of the solute is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.

-

Accurately weigh the filtered saturated solution.

-

Dilute the filtered saturated solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the diluted sample and the standard solutions using a calibrated GC-FID or HPLC method.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While quantitative data is currently unavailable, the provided qualitative assessment and detailed experimental protocol offer a robust framework for its practical application.

References

Spectroscopic Data for 1-Formyl-4-methylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Formyl-4-methylpiperazine (CAS 7556-55-0), a key building block in medicinal chemistry and drug development. While detailed experimental spectra are indexed in various databases, this document collates available information and presents predicted data based on the compound's structure to facilitate its identification and characterization. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Introduction

This compound is a derivative of piperazine featuring a formyl group on one nitrogen and a methyl group on the other. Its structural attributes make it a valuable synthon for the creation of more complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and structural confirmation in the synthesis of novel pharmaceutical agents. This guide serves as a core reference for researchers working with this compound.

Spectroscopic Data

The following sections present the expected and predicted spectroscopic data for this compound. It is important to note that while the existence of this data is confirmed in databases such as PubChem, the detailed, publicly available experimental spectra are limited.[1] The data presented here is therefore a combination of referenced information and predictions based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different nuclei in the molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-C=O (Formyl proton) |

| ~3.5 | t | 2H | -N(CHO)-CH₂- |

| ~3.3 | t | 2H | -N(CHO)-CH₂- |

| ~2.4 | t | 2H | -N(CH₃)-CH₂- |

| ~2.3 | t | 2H | -N(CH₃)-CH₂- |

| ~2.2 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (Formyl carbon) |

| ~55 | -N(CH₃)-C H₂- |

| ~46 | -C H₃ |

| ~45 | -N(CHO)-C H₂- |

| ~40 | -N(CHO)-C H₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide (formyl) group and the aliphatic C-H bonds.

IR Absorption Data (Predicted)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (aliphatic) |

| ~2800 | Medium | C-H stretch (N-CH₃) |

| ~1670 | Strong | C=O stretch (amide I band) |

| ~1450 | Medium | C-H bend (CH₂) |

| ~1280 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 128.17 g/mol ), Electron Ionization (EI) would likely lead to a molecular ion peak and several characteristic fragment ions. The data below is based on predicted values.[2]

Mass Spectrometry Data (Predicted)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - CHO]⁺ |

| 83 | Moderate | [M - CH₃ - CHO]⁺ |

| 70 | High | [Piperazine fragment]⁺ |

| 57 | High | [C₄H₉]⁺ or [CH₃N-CH₂-CH₂]⁺ |

| 42 | Moderate | [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically 0-10 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans, as ¹³C is less sensitive than ¹H.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of neat this compound onto one face of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to form a thin liquid film between the plates.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram shows the logical relationship between the different types of spectroscopic data and the structural features of this compound they help to identify.

Caption: How different spectroscopic techniques probe molecular structure.

References

Commercial Suppliers and Technical Guide for High-Purity 1-Formyl-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity 1-Formyl-4-methylpiperazine (CAS No. 7556-55-0), a key building block in pharmaceutical synthesis. The document details available purity levels, and outlines a representative synthetic protocol. Furthermore, it explores the broader context of piperazine derivatives in drug discovery, particularly in oncology, and visualizes a relevant signaling pathway.

Commercial Availability of this compound

Sourcing high-purity this compound is critical for reproducible and reliable research and development. A survey of prominent chemical suppliers reveals a range of available purities and quantities. The following table summarizes offerings from several key vendors.

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | 98% | 5 g, 25 g |

| TCI America | >98.0% (GC) | 25 g, 500 g |

| ChemShuttle | 95% | 100 g, 250 g, 500 g, 1 kg |

| Santa Cruz Biotechnology | For Research Use Only | Inquire for details |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C6H12N2O[1] |

| Molecular Weight | 128.17 g/mol [1] |

| IUPAC Name | 4-methylpiperazine-1-carbaldehyde[1] |

| CAS Number | 7556-55-0[1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is often a key step in the preparation of more complex pharmaceutical intermediates, such as 1-Amino-4-methylpiperazine. The following protocol is based on the formation of a "methyl formyl piperazine" concentrate as a synthetic intermediate.[2]

Materials and Equipment:

-

Piperazine hexahydrate

-

Formic acid

-

Formaldehyde

-

Reaction vessel with heating and stirring capabilities

-

Reduced pressure distillation apparatus

Procedure:

-

Methylation: Dissolve piperazine hexahydrate in formic acid and transfer the solution to a suitable reaction vessel.[2]

-

Heat the mixture to 90°C with constant stirring.[2]

-

Slowly add formaldehyde to the reaction mixture over a period of approximately 1 hour.[2]

-

Maintain the reaction temperature at 90-95°C for an additional hour to ensure the completion of the formylation reaction.[2]

-

Work-up: Following the reaction period, remove excess water and unreacted starting materials under reduced pressure. This will yield a concentrated solution of this compound.[2]

Purification:

For applications requiring high purity, the resulting concentrate can be further purified. While the provided literature primarily focuses on the subsequent conversion of this intermediate, standard purification techniques for liquid organic compounds, such as vacuum distillation, can be employed to achieve higher purity levels. The boiling point of this compound is a key parameter for successful distillation.

Role in Pharmaceutical Development and Signaling Pathways

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[3] Arylpiperazine derivatives, in particular, have garnered significant attention for their ability to interact with various biological targets, including receptors implicated in cancer pathogenesis.[3]

While a specific signaling pathway for this compound is not extensively documented, its role as a precursor to other active piperazine-containing molecules is well-established. For instance, derivatives of 1-Amino-4-methylpiperazine, which is synthesized from this compound, are used in the development of various therapeutic agents.[2]

The diagram below illustrates a generalized workflow for the synthesis of a this compound intermediate.

Given the established role of arylpiperazine derivatives in oncology, the following diagram depicts a simplified, conceptual signaling pathway where a hypothetical arylpiperazine derivative, synthesized using a this compound core, inhibits a cancer-related pathway. This is a representative diagram based on the known activities of this class of compounds.[3]

References

An In-depth Technical Guide to 1-Formyl-4-methylpiperazine: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential biological relevance of 1-Formyl-4-methylpiperazine (also known as 4-methylpiperazine-1-carbaldehyde). The information is intended for professionals in research, and drug development who may work with this compound.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 7556-55-0 | PubChem |

| Molecular Formula | C₆H₁₂N₂O | PubChem |

| Molecular Weight | 128.17 g/mol | PubChem |

| Boiling Point | 236-238°C | ChemicalBook |

| Flash Point | >110°C | ChemicalBook |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Refractive Index | 1.4910 | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Safety and Hazard Information

This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this chemical.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Skin sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |

Source: Sigma-Aldrich SDS

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Source: Sigma-Aldrich SDS

Fire-Fighting Measures

| Aspect | Instruction |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Flammable liquid and vapor. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air at elevated temperatures. |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |

Source: Sigma-Aldrich SDS

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the compound.

Handling

-

Work under a fume hood.

-

Do not breathe vapors or mist.

-

Avoid contact with skin, eyes, and clothing.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage

-

Store in a well-ventilated place.

-

Keep container tightly closed.

-

Keep away from heat, sparks, and open flames.

-

Store at a recommended temperature of 2-8°C.[1]

-

The compound is hygroscopic and moisture-sensitive.

-

Store locked up.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general and widely applicable method for the N-formylation of amines using ethyl formate can be adapted.

General Procedure for N-formylation of N-methylpiperazine

This procedure is based on established methods for the N-formylation of secondary amines.

Materials:

-

N-methylpiperazine

-

Ethyl formate

-

Anhydrous solvent (e.g., toluene, THF)

-

Optional: Catalyst (e.g., solid-supported acid or base)

-

Standard laboratory glassware for reflux and distillation

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-methylpiperazine in an anhydrous solvent.

-

Add an excess of ethyl formate to the solution. The molar ratio of ethyl formate to N-methylpiperazine is typically between 2:1 and 5:1.

-

If using a catalyst, add it to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are limited. However, the piperazine moiety is a common scaffold in many biologically active compounds. Derivatives of piperazine have been shown to interact with various biological targets, including G-protein coupled receptors and ion channels.

One of the notable activities of some piperazine-containing compounds is the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2]

Representative Signaling Pathway: GABA-A Receptor Modulation

The following diagram illustrates the general mechanism of GABA-A receptor modulation. Piperazine derivatives can act as allosteric modulators, enhancing the effect of GABA.

Caption: General mechanism of GABA-A receptor modulation by a piperazine derivative.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Users should always consult the most current Safety Data Sheet (SDS) for this compound from their supplier before handling the material and should be trained in proper laboratory techniques. The biological information provided is based on the activities of related compounds and may not be representative of this compound itself.

References

Molecular structure and weight of 1-Formyl-4-methylpiperazine.

This technical guide provides a comprehensive overview of the molecular structure, weight, and chemical properties of 1-Formyl-4-methylpiperazine. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of this compound.

Molecular Structure and Properties

This compound, also known by its IUPAC name 4-methylpiperazine-1-carbaldehyde, is a heterocyclic organic compound. It features a piperazine ring functionalized with a methyl group at one nitrogen atom and a formyl group at the other. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₂N₂O | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][2][3] |

| CAS Number | 7556-55-0 | [1][2][3] |

| IUPAC Name | 4-methylpiperazine-1-carbaldehyde | [2] |

| Appearance | Clear colorless to yellow liquid | |

| Boiling Point | 236-238 °C | |

| Density (Predicted) | 1.113 g/cm³ | |

| SMILES | CN1CCN(CC1)C=O | [4] |

| InChIKey | JQTMGOLZSBTZMS-UHFFFAOYSA-N | [4] |

Synthesis of this compound

This compound is a key intermediate in various synthetic pathways. One notable method involves the formylation of N-methylpiperazine, which can be achieved through various reagents. A detailed experimental protocol for its synthesis as an intermediate, derived from the synthesis of 1-Amino-4-methylpiperazine, is provided below. This process starts from hexahydropyrimidine and involves a methylation and formylation step.

Experimental Protocol: Synthesis of this compound Intermediate

This protocol describes the formation of "methyl formyl piperazine," which corresponds to this compound, as the initial step in a multi-step synthesis.

Materials:

-

Hexahydropyrimidine

-

Formic acid

-

Formaldehyde

-

Reaction vessel with heating and stirring capabilities

-

Reduced pressure distillation apparatus

Procedure:

-

Dissolution: Dissolve hexahydropyrimidine in formic acid and transfer the solution to a suitable reaction vessel.[1]

-

Heating: Heat the reaction mixture to 90°C with continuous stirring.[1]

-

Addition of Formaldehyde: Slowly add formaldehyde to the heated solution over a period of approximately 1 hour.[1]

-

Reaction Maintenance: Maintain the reaction temperature between 90-95°C for an additional hour to ensure the completion of the formylation and methylation process.[1]

-

Concentration: Following the reaction period, remove excess water and unreacted starting materials under reduced pressure. This step yields a concentrated solution of this compound.[1]

This concentrated solution can then be used in subsequent reaction steps, such as hydrolysis, for the synthesis of other derivatives like 1-Amino-4-methylpiperazine.

Applications in Drug Development

The piperazine moiety is a significant scaffold in medicinal chemistry, and derivatives like this compound serve as crucial building blocks for the synthesis of various pharmaceutical agents.[5][6] Its structural features allow for the introduction of diverse functional groups, enabling the development of new drug candidates with a wide range of biological activities. The N-methylpiperazine group, which can be accessed from this compound, is found in numerous FDA-approved drugs.[6]

Visualizations

Molecular Structure

The following diagram illustrates the two-dimensional structure of this compound.

Caption: 2D chemical structure of this compound.

Synthesis Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis of the this compound intermediate.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H12N2O | CID 3269221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. ossila.com [ossila.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

The Pivotal Role of 1-Formyl-4-methylpiperazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-4-methylpiperazine, a derivative of the privileged piperazine scaffold, has emerged as a versatile and highly valuable building block in the synthesis of a diverse array of therapeutic agents. Its unique structural features allow for facile introduction of the N-methylpiperazine moiety, a pharmacophore frequently associated with enhanced potency, selectivity, and favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for oncology and ligands for central nervous system (CNS) targets. This document details synthetic protocols, summarizes quantitative biological data, and illustrates key experimental workflows and signaling pathways to empower researchers in leveraging this important synthetic intermediate for drug discovery.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a ubiquitous structural motif in a vast number of clinically successful drugs, spanning therapeutic areas such as oncology, psychiatry, and infectious diseases.[1][2] The two nitrogen atoms within the six-membered ring offer a unique combination of properties: they can act as hydrogen bond acceptors and their basicity can be modulated to optimize drug-target interactions and physicochemical properties like solubility and oral bioavailability.[1][2] The N-methylpiperazine group, in particular, is a common feature in many bioactive molecules, contributing to improved target affinity and metabolic stability. This compound serves as a key intermediate for the introduction of this important pharmacophore.

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of N-methylpiperazine. A common and efficient method involves the use of formic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water.

Experimental Protocol: Synthesis via Formic Acid

Objective: To synthesize this compound from N-methylpiperazine.

Materials:

-

N-methylpiperazine

-

Formic acid (85-98%)

-

Toluene

-

Dean-Stark apparatus

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-methylpiperazine (1.0 equivalent) and toluene.

-

With stirring, add formic acid (1.0-1.2 equivalents) to the flask.[3]

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Applications in Oncology: Targeting Kinase Signaling Pathways

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The N-methylpiperazine moiety is a prevalent feature in numerous kinase inhibitors, where it often serves to enhance solubility and engage in key interactions within the ATP-binding pocket of the target kinase. This compound is a critical precursor for introducing this group in the synthesis of potent and selective kinase inhibitors.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[4][5] Several PI3K inhibitors incorporate the N-methylpiperazine scaffold.

Quantitative Data: PI3K Inhibitory Activity of Piperazine-Containing Compounds

The following table summarizes the inhibitory activities of representative compounds containing the N-methylpiperazine moiety against PI3K isoforms. While not all of these compounds are explicitly synthesized from this compound, they exemplify the potency achievable with this pharmacophore.

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| Compound 17p | PI3Kα | 31.8 ± 4.1 | - | [6] |

| Compound 17p | PI3Kδ | 15.4 ± 1.9 | - | [6] |

| BKM-120 | PI3Kα | 44.6 ± 3.6 | - | [6] |

| ZSTK474 Analog 2b | PI3Kα | 2.9 | - | [7] |

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Inhibition

Objective: To assess the inhibitory effect of a test compound on the phosphorylation of Akt, a downstream effector of PI3K.

Materials:

-

Cancer cell line (e.g., MCF7, A549)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

PVDF membrane

-

Standard Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.

Caption: Inhibition of the PI3K/Akt signaling pathway by N-methylpiperazine-containing compounds.

Applications in CNS Drug Discovery: Targeting Serotonergic Receptors

The serotonergic system, particularly the 5-HT1A receptor, is a key target for the treatment of depression and anxiety disorders.[2] Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands, and this compound can serve as a precursor to the N-methylpiperazine moiety in these structures.[8][9]

5-HT1A Receptor Ligands

The affinity of arylpiperazine derivatives for the 5-HT1A receptor is highly dependent on the nature of the aromatic ring and the substituents on the piperazine nitrogen.

Quantitative Data: 5-HT1A Receptor Binding Affinity of Arylpiperazine Derivatives

The following table presents the binding affinities (Ki) of representative arylpiperazine compounds for the 5-HT1A receptor. This data highlights the high affinity that can be achieved with this structural class.

| Compound Class | Ki (nM) | Reference |

| N4-unsubstituted N1-arylpiperazines | low-nanomolar range | [8] |

| N4-aralkyl heterobicyclic phenylpiperazines | 0.15 - 28 | [1] |

Experimental Protocol: 5-HT1A Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

-

Rat brain cortex homogenate (source of 5-HT1A receptors)

-

[3H]-8-OH-DPAT (radioligand)

-

Test compound

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation vials and cocktail

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to isolate the membrane fraction containing the receptors.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of [3H]-8-OH-DPAT, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for the synthesis and evaluation of 5-HT1A receptor ligands.

Conclusion

This compound is a fundamentally important and versatile building block in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors and high-affinity CNS ligands underscores its value in modern drug discovery. The straightforward introduction of the N-methylpiperazine moiety, a well-established pharmacophore, allows for the systematic optimization of lead compounds to achieve desired biological activity and pharmacokinetic profiles. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound in their drug development programs. As the demand for novel therapeutics continues to grow, the strategic application of such key intermediates will remain a critical component of successful medicinal chemistry campaigns.

References

- 1. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Formyl-4-methylpiperazine and Its Derivatives for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of 1-Formyl-4-methylpiperazine and its derivatives, focusing on their synthesis, chemical properties, and diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, summarized quantitative data, and visualizations of relevant biological pathways.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₆H₁₂N₂O.[1][2] It belongs to the piperazine class of compounds, which are known for their significant presence in a wide array of biologically active molecules.[3][4] The piperazine nucleus is a versatile scaffold in medicinal chemistry, and modifications to this core structure, such as the addition of a formyl group at the 1-position and a methyl group at the 4-position, can lead to compounds with a range of pharmacological properties. This guide will delve into the synthesis of this compound's precursors, the biological potential of its derivatives, and the experimental methodologies used to evaluate them.

Chemical and Physical Properties of this compound:

| Property | Value | Source |

| CAS Number | 7556-55-0 | [1][2][5] |

| Molecular Formula | C₆H₁₂N₂O | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Boiling Point | 236-238°C | [6] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | >110°C | [6] |

| Refractive Index | 1.4910 | [6] |

| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [6] |

Synthesis and Experimental Protocols

While a direct, detailed synthesis protocol for this compound was not prominently available in the reviewed literature, the synthesis of its important precursor, 1-Amino-4-methylpiperazine, is well-documented and crucial for the generation of various derivatives.

Synthesis of 1-Amino-4-methylpiperazine

1-Amino-4-methylpiperazine is a key intermediate for many pharmaceutical agents, including the antibiotic rifampicin.[7] A common synthetic route involves the nitrosation of N-methylpiperazine followed by reduction.

Experimental Protocol: Synthesis of 1-Amino-4-methylpiperazine via Nitrosation and Reduction

This protocol is based on a method described for the synthesis of 1-amino-4-methylpiperazine from N-methylpiperazine.[8]

Step 1: Nitrosation of N-methylpiperazine

-

In a reaction vessel, prepare an aqueous solution of N-methylpiperazine.

-

Cool the solution to 30°C.

-

Slowly add a sodium nitrite solution dropwise to the N-methylpiperazine solution while maintaining the temperature at 30°C.

-

After the addition is complete, continue the reaction with stirring for 30 minutes to ensure complete nitrosation, yielding a solution of 1-methyl-4-nitrosopiperazine.

Step 2: Reduction of 1-methyl-4-nitrosopiperazine

-

To the resulting 1-methyl-4-nitrosopiperazine solution, add glacial acetic acid.

-

Cool the mixture and then gradually add zinc powder while maintaining the temperature between 30-40°C.

-

After the addition of zinc powder is complete, continue the reaction for 1.5 hours at 30-40°C.

-

Cool the reaction mixture to approximately 15°C and let it stand overnight.

-

Filter the mixture to remove solid byproducts. The resulting filtrate is a solution of 1-amino-4-methylpiperazine.

Step 3: Extraction and Purification

A patented method for the extraction and purification of 1-amino-4-methylpiperazine involves the use of a phase transfer catalyst and reaction with a ketone to form a ketal, followed by hydrolysis and distillation.[8]

-

The aqueous solution of 1-amino-4-methylpiperazine is mixed with a halogenated hydrocarbon solvent (e.g., chloroform) and a ketone (e.g., methyl isobutyl ketone) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) and a carrier catalyst (e.g., Al₂O₃).

-

The mixture is heated under reflux, leading to the formation of a 1-amino-4-methylpiperazine ketal compound, which is soluble in the organic phase.

-

The organic layer is separated, and the solvent is recovered by distillation.

-

The resulting ketal is then hydrolyzed using an acid (e.g., acetic acid) to yield the crude 1-amino-4-methylpiperazine.

-

Final purification is achieved by reduced-pressure distillation.

Below is a DOT script visualizing the general workflow for the synthesis and purification of 1-Amino-4-methylpiperazine.

Derivatives of this compound and Their Biological Activities

The piperazine scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, anticonvulsant, anthelmintic, antimicrobial, and anticancer properties.[3][4]

Schiff Base Derivatives of 1-Amino-4-methylpiperazine

Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are known for their broad spectrum of biological activities.[7] New Schiff bases synthesized from 1-amino-4-methylpiperazine and various aromatic aldehydes have shown potential as biologically active compounds.[7]

Experimental Protocol: General Synthesis of Schiff Bases from 1-Amino-4-methylpiperazine

The following is a general method for the synthesis of Schiff base derivatives of 1-amino-4-methylpiperazine.[7]

-

Dissolve 1-amino-4-methylpiperazine in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of the desired aromatic aldehyde to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for a specified time (typically a few hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product is collected by filtration, washed with a cold solvent, and dried.

-

Further purification can be achieved by recrystallization.

Quantitative Data for Synthesized Schiff Base Derivatives:

| Compound | Aromatic Aldehyde | Yield (%) | Melting Point (°C) |

| 3 | 3-nitrobenzaldehyde | 88 | 105 |

| 5 | 4-fluorobenzaldehyde | Not Specified | Not Specified |

Data extracted from a study on the synthesis of Schiff bases from 1-amino-4-methylpiperazine.[7]

1,4-Diformyl-piperazine Ferrostatin-1 Derivatives as Ferroptosis Inhibitors

A recent study focused on the design and synthesis of novel 1,4-diformyl-piperazine-based derivatives of ferrostatin-1 (Fer-1), a known inhibitor of ferroptosis.[9] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

These synthesized compounds demonstrated significant anti-ferroptosis activity.[9] Mechanistic studies revealed that the most potent compound, Compound 24, effectively reduced intracellular reactive oxygen species (ROS) levels, mitigated mitochondrial damage, and enhanced the expression of glutathione peroxidase 4 (GPX4).[9] GPX4 is a key enzyme that protects cells from membrane lipid peroxidation.